5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol
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Overview
Description
Preparation Methods
The synthesis of 5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol involves several steps:
Reaction of Benzylamine and Chloroformate: This reaction produces 2-Aminobenzoyl imine.
Condensation Reaction: The intermediate 2-Aminobenzoyl imine undergoes a condensation reaction with catechol under acidic conditions to yield the target compound.
Chemical Reactions Analysis
5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring, using reagents like halogens or nitrating agents.
Scientific Research Applications
5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms due to its structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol can be compared with similar compounds such as:
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: Similar structure but lacks the isopropyl group.
5-Amino-2-(1,3-benzothiazol-2-yl)phenol: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
Properties
IUPAC Name |
5-amino-2-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-9(2)10-3-6-15-13(7-10)18-16(20-15)12-5-4-11(17)8-14(12)19/h3-9,19H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWSEMWLYVWBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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